5-Tert-butylnonan-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

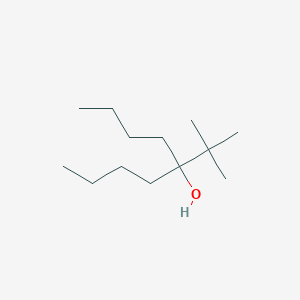

Structure

3D Structure

Properties

CAS No. |

5340-80-7 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

5-tert-butylnonan-5-ol |

InChI |

InChI=1S/C13H28O/c1-6-8-10-13(14,11-9-7-2)12(3,4)5/h14H,6-11H2,1-5H3 |

InChI Key |

VWJMMYAEFAFWEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)(C(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Tert-butylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butylnonan-5-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. Due to the absence of a specific, published experimental protocol for this exact molecule, this guide outlines the most chemically sound and widely applicable method for its synthesis: the Grignard reaction. Two plausible synthetic routes are presented, based on established principles of organic synthesis.

Introduction

This compound is a sterically hindered tertiary alcohol. The bulky tert-butyl group attached to the carbinol carbon significantly influences its chemical reactivity and physical properties, making it a molecule of interest for applications where steric bulk is a key design element. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, represents the most direct and efficient method for the synthesis of such tertiary alcohols.

This guide details two primary retrosynthetic disconnections for this compound, leading to two distinct Grignard synthesis pathways. Each pathway is accompanied by a detailed, practical experimental protocol, quantitative data tables, and a logical workflow diagram.

Synthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, both employing a Grignard reagent and a suitable ketone.

Pathway A: Reaction of tert-butylmagnesium chloride with 5-nonanone. Pathway B: Reaction of butylmagnesium bromide with 2,2-dimethyl-3-heptanone (pinacolone analog).

The general reaction scheme is as follows:

Signaling Pathway of the Grignard Reaction

The following diagram illustrates the key steps involved in the Grignard synthesis of a tertiary alcohol.

Caption: General workflow for the synthesis of a tertiary alcohol via the Grignard reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for the two proposed synthetic pathways. Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Pathway A: tert-Butylmagnesium Chloride and 5-Nonanone

This pathway involves the preparation of tert-butylmagnesium chloride followed by its reaction with 5-nonanone.

Caption: Experimental workflow for the synthesis of this compound via Pathway A.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |

| tert-Butyl Chloride | 92.57 | 9.26 g (10.9 mL) | 0.10 | 1.0 |

| 5-Nonanone | 142.24 | 12.80 g (15.5 mL) | 0.09 | 0.9 |

| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |

| Saturated NH4Cl (aq) | - | ~100 mL | - | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - | - |

-

Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

-

Grignard Reagent Formation: The magnesium turnings are placed in the flask. A small crystal of iodine can be added to initiate the reaction. A solution of tert-butyl chloride in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. Approximately 5-10 mL of the tert-butyl chloride solution is added to the magnesium. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether. The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 5-nonanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. A precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Work-up: The reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.

-

Extraction and Washing: The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Pathway B: Butylmagnesium Bromide and 2,2-Dimethyl-3-heptanone

This pathway involves the preparation of butylmagnesium bromide followed by its reaction with 2,2-dimethyl-3-heptanone.

Caption: Experimental workflow for the synthesis of this compound via Pathway B.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | 1.1 |

| 1-Bromobutane | 137.02 | 13.70 g (10.8 mL) | 0.10 | 1.0 |

| 2,2-Dimethyl-3-heptanone | 142.24 | 12.80 g (15.5 mL) | 0.09 | 0.9 |

| Anhydrous Diethyl Ether | 74.12 | ~200 mL | - | - |

| Saturated NH4Cl (aq) | - | ~100 mL | - | - |

| Anhydrous Na2SO4 | 142.04 | As needed | - | - |

The experimental procedure for Pathway B is analogous to that of Pathway A, with the substitution of 1-bromobutane for tert-butyl chloride and 2,2-dimethyl-3-heptanone for 5-nonanone. The quantities of reagents are detailed in the table above. The steps for apparatus setup, Grignard reagent formation, reaction with the ketone, work-up, extraction, drying, and purification are identical.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic pathways.

Table 1: Reactant Quantities and Stoichiometry for Pathway A

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Stoichiometric Ratio |

| Magnesium | 24.31 | 2.67 | - | 0.11 | 1.1 |

| tert-Butyl Chloride | 92.57 | 9.26 | 10.9 | 0.10 | 1.0 |

| 5-Nonanone | 142.24 | 12.80 | 15.5 | 0.09 | 0.9 |

Table 2: Reactant Quantities and Stoichiometry for Pathway B

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Stoichiometric Ratio |

| Magnesium | 24.31 | 2.67 | - | 0.11 | 1.1 |

| 1-Bromobutane | 137.02 | 13.70 | 10.8 | 0.10 | 1.0 |

| 2,2-Dimethyl-3-heptanone | 142.24 | 12.80 | 15.5 | 0.09 | 0.9 |

Table 3: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C13H28O[1] |

| Molar Mass | 200.36 g/mol |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C (at atmospheric pressure) |

| Density | Estimated to be ~0.85 g/mL |

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 5-Tert-butylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butylnonan-5-ol is a tertiary alcohol. Its structure is characterized by a nonane backbone with a hydroxyl group and a bulky tert-butyl group attached to the fifth carbon. This sterically hindered tertiary alcohol is of interest to researchers in medicinal chemistry and materials science due to the unique properties imparted by the tert-butyl group, which can influence solubility, metabolic stability, and conformational preferences of a molecule. This guide provides a summary of its predicted chemical and physical properties, a hypothetical experimental protocol for its synthesis, and expected spectral characteristics.

Chemical and Physical Properties

The properties of this compound are influenced by its molecular weight, the presence of a hydroxyl group capable of hydrogen bonding, and the large, non-polar alkyl groups.

Predicted Physical Properties

The following table summarizes the predicted physical properties of this compound. These values are estimated based on trends observed for similar long-chain tertiary alcohols.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₂₈O | - |

| Molecular Weight | 200.36 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | At room temperature, it is likely to be a viscous liquid or a solid with a low melting point due to its molecular weight and capacity for hydrogen bonding. |

| Boiling Point | ~230-240 °C | Estimated based on the boiling points of other C13 alcohols, adjusted for the tertiary and sterically hindered nature which may slightly lower the boiling point. |

| Melting Point | ~15-25 °C | The bulky and somewhat symmetrical nature of the tert-butyl group may allow for some crystal lattice formation, resulting in a low melting point. |

| Density | ~0.85-0.88 g/mL | Typical density for a long-chain alcohol. |

| Solubility | Insoluble in water. Soluble in organic solvents. | The long alkyl chains and the bulky tert-butyl group make the molecule predominantly non-polar, leading to poor water solubility. It is expected to be soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane. |

| Refractive Index | ~1.45-1.46 | Estimated based on analogous compounds. |

Predicted Chemical Reactivity

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions. The hydroxyl group can be deprotonated by a strong base to form a bulky alkoxide, which can act as a non-nucleophilic base. The tertiary carbocation that would be formed upon protonation and loss of water is stabilized, suggesting that SN1-type reactions could be possible under strongly acidic conditions.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. The following is a detailed, hypothetical protocol for the synthesis of this compound.

Synthesis via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent, butylmagnesium bromide, with a ketone, pinacolone (3,3-dimethyl-2-butanone).

Reaction Scheme:

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of pinacolone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Predicted Spectral Data

The following are the predicted spectral characteristics for this compound based on its structure and typical values for similar compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.85-0.95 | Triplet | 6H | -CH₂CH₃ (terminal methyls of butyl chains) |

| ~0.90 | Singlet | 9H | -C(CH₃ )₃ (tert-butyl group) |

| ~1.20-1.40 | Multiplet | 8H | -CH₂ CH₂CH₂ CH₃ (butyl chains) |

| ~1.40-1.50 | Multiplet | 4H | -CH₂ C(OH)- (methylene adjacent to the carbinol carbon) |

| ~1.5 (broad) | Singlet | 1H | -OH |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~14 | -CH₂CH₃ |

| ~23 | -CH₂CH₂ CH₃ |

| ~26 | -CH₂ CH₂CH₃ |

| ~25 | -C(CH₃ )₃ |

| ~39 | -C (CH₃)₃ |

| ~45 | -CH₂ -C(OH)- |

| ~75 | -C (OH)- (carbinol carbon) |

IR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorptions for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~2960-2850 | Strong | C-H stretch (alkyl groups) |

| ~1365 | Medium | C-H bend (characteristic of tert-butyl group) |

| ~1200-1100 | Strong | C-O stretch (tertiary alcohol) |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Functional Groups to Spectroscopic Signals

Caption: Key structural features and their corresponding spectroscopic signals.

Safety and Handling

While specific safety data for this compound is unavailable, it should be handled with the care appropriate for a laboratory chemical. It is expected to be combustible and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a sterically hindered tertiary alcohol with predictable chemical and physical properties based on its structure. While direct experimental data is sparse, its synthesis can be readily achieved through established methods like the Grignard reaction. The predicted spectral data provides a useful guide for its characterization. Further research is warranted to fully elucidate the experimental properties and potential applications of this compound.

literature review of 5-Tert-butylnonan-5-ol

An In-depth Technical Guide on 5-Tert-butylnonan-5-ol

Introduction

This compound is a tertiary alcohol characterized by a central carbon atom bonded to a hydroxyl group, a tert-butyl group, and two n-butyl chains. Tertiary alcohols are of significant interest in medicinal chemistry and drug discovery. Unlike primary and secondary alcohols, they are resistant to oxidation, which can lead to improved metabolic stability.[1][2][3] The bulky tert-butyl group can also confer unique properties to a molecule, such as increased lipophilicity and steric shielding, which may influence its biological activity and pharmacokinetic profile.[4][5] This guide provides a theoretical framework for the synthesis, characterization, and potential biological relevance of this compound.

Synthesis

The most common and efficient method for the synthesis of tertiary alcohols is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone.[6][7][8] An alternative approach involves the use of organolithium reagents.[9][10]

Proposed Synthetic Route: Grignard Reaction

This compound can be synthesized by the reaction of di-n-butyl ketone with tert-butylmagnesium chloride.

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of a tertiary alcohol via the Grignard reaction.[11]

Materials:

-

Di-n-butyl ketone

-

tert-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hydrochloric acid (HCl) or ammonium chloride (NH4Cl) solution

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Preparation of the Grignard Reagent:

-

Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a nitrogen/argon inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, place a solution of tert-butyl chloride in anhydrous diethyl ether or THF.

-

Add a small amount of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a crystal of iodine if necessary.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with the Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of di-n-butyl ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 20°C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide salt to the alcohol and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

-

Predicted Physicochemical Properties

The physical properties of this compound are predicted based on general trends for long-chain tertiary alcohols.[12][13][14][15]

| Property | Predicted Value/Description |

| Molecular Formula | C13H28O |

| Molecular Weight | 200.36 g/mol |

| Appearance | Colorless liquid or low-melting solid at room temperature.[14] |

| Boiling Point | Expected to be high due to the molecular weight and hydrogen bonding, but likely lower than a primary or secondary isomer due to steric hindrance reducing the effectiveness of hydrogen bonding. |

| Melting Point | The bulky and somewhat symmetrical structure may lead to a higher melting point compared to less branched isomers. |

| Solubility in Water | Low, due to the long, nonpolar alkyl chains.[12][13] |

| Solubility in Organic Solvents | High in nonpolar solvents like hexanes and ethers. |

| Density | Expected to be less than water, in the range of 0.8-0.9 g/mL.[16] |

Predicted Spectroscopic Data

The following spectroscopic data are predictions based on the analysis of similar tertiary alcohols.[17][18][19]

| Spectroscopic Technique | Predicted Features |

| Infrared (IR) Spectroscopy | - Broad O-H stretch around 3400-3600 cm⁻¹- C-H stretches around 2850-2960 cm⁻¹- C-O stretch around 1150-1250 cm⁻¹ |

| ¹³C NMR Spectroscopy | - Carbon bearing the -OH group (C5): ~70-80 ppm- Carbons of the tert-butyl group: Quaternary carbon ~35-45 ppm, methyl carbons ~25-35 ppm- Carbons of the n-butyl chains: Chemical shifts will vary depending on the position relative to the hydroxyl group. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) at m/z 200 is expected to be very weak or absent.[20][21][22][23]- A prominent peak at M-18 (loss of water) may be observed.[22][24]- Alpha-cleavage will lead to fragmentation, with the loss of a butyl radical (M-57) or a tert-butyl radical (M-57) being significant pathways.[24] |

Potential Biological Activity and Significance in Drug Discovery

Tertiary alcohols are increasingly recognized as valuable functional groups in drug design.[2][4][5]

-

Metabolic Stability: this compound is expected to be resistant to metabolic oxidation at the C5 position, a common metabolic pathway for primary and secondary alcohols.[1][25] This can lead to a longer biological half-life for drug candidates containing this moiety.

-

Physicochemical Properties: The introduction of a hydroxyl group generally increases polarity and can improve solubility compared to the corresponding alkane.[2][4] However, the long alkyl chains in this molecule will still result in low water solubility. The bulky tert-butyl group can provide steric hindrance that may reduce the rate of glucuronidation, another common metabolic pathway for alcohols.[2][4]

-

Biological Activity: While there is no specific data for this compound, tertiary alcohols have been incorporated into various biologically active molecules, including Hsp90 inhibitors.[26] The specific biological effects would depend on the overall structure of the molecule in which this alcohol is incorporated.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Logical Relationship of Properties

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. Properties of Alcohol: Key Physical & Chemical Features [vedantu.com]

- 14. midwestinstrument.com [midwestinstrument.com]

- 15. scienceready.com.au [scienceready.com.au]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. spectrabase.com [spectrabase.com]

- 18. azom.com [azom.com]

- 19. docbrown.info [docbrown.info]

- 20. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 21. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 22. m.youtube.com [m.youtube.com]

- 23. GCMS Section 6.10 [people.whitman.edu]

- 24. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 25. quora.com [quora.com]

- 26. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Compound: A Technical Overview of 5-Tert-butylnonan-5-ol

A notable gap in the scientific literature surrounds the tertiary alcohol 5-Tert-butylnonan-5-ol. Despite its well-defined chemical structure, detailed information regarding its discovery, specific synthesis, and biological activity remains largely undocumented in publicly accessible scientific databases and literature. This technical guide addresses this information scarcity by proposing a theoretical synthetic pathway based on established chemical principles and outlines the general characteristics expected of this molecule. This document is intended for researchers, scientists, and drug development professionals who may encounter or have an interest in this and similar sterically hindered tertiary alcohols.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | 5-(tert-butyl)nonan-5-ol |

| CAS Number | 101959-45-7 |

| Appearance | Expected to be a colorless liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

Proposed Synthesis

The synthesis of this compound has not been explicitly described in the reviewed literature. However, a highly plausible and efficient method for its preparation is through a Grignard reaction. This cornerstone of organic synthesis is well-suited for the formation of tertiary alcohols. Two potential Grignard routes are proposed.

Synthetic Workflow

Caption: Proposed synthetic routes to this compound via Grignard reaction.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound via the Grignard reaction (Route A). This protocol is based on standard procedures for similar reactions and has not been optimized for this specific compound.

Materials:

-

tert-Butyl chloride

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

5-Nonanone

-

Aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

-

Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether from the dropping funnel to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture gently until most of the magnesium has reacted to form the Grignard reagent, tert-butylmagnesium chloride.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of 5-nonanone in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Biological Activity and Signaling Pathways

Currently, there is no published data on the biological activity of this compound. Consequently, no signaling pathways involving this molecule have been identified or described. The steric hindrance provided by the tert-butyl group adjacent to the hydroxyl moiety may influence its ability to interact with biological targets. Further research would be required to elucidate any potential pharmacological or toxicological effects.

Future Directions

The significant lack of data for this compound presents an opportunity for foundational research. The primary steps would involve:

-

Documented Synthesis and Characterization: Performing and documenting the synthesis of this compound, followed by thorough characterization using modern analytical techniques such as NMR, IR, and mass spectrometry.

-

Screening for Biological Activity: Subjecting the purified compound to a battery of biological assays to screen for potential therapeutic or toxic effects.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to establish structure-activity relationships, should any biological activity be discovered.

Spectroscopic and Synthetic Profile of 5-Tert-butylnonan-5-ol: A Technical Overview

For Immediate Release

This technical guide provides a detailed spectroscopic and synthetic overview of the tertiary alcohol, 5-tert-butylnonan-5-ol. Due to the absence of this compound in publicly available spectral databases, this document outlines the predicted spectroscopic data based on established chemical principles and data from analogous structures. Furthermore, a robust experimental protocol for its synthesis is presented, catering to researchers and professionals in the fields of chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic theory and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Multiplet | 4H | CH₂ -CH₂-CH₂-CH₃ (x2) |

| ~1.30 | Multiplet | 4H | CH₂-CH₂ -CH₂-CH₃ (x2) |

| ~1.25 | Singlet | 1H | OH |

| ~0.95 | Singlet | 9H | C(CH₃ )₃ |

| ~0.90 | Triplet | 6H | CH₂-CH₂-CH₂-CH₃ (x2) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~75 | Quaternary | C -OH |

| ~40 | Quaternary | C (CH₃)₃ |

| ~38 | Secondary | C H₂-C(OH) |

| ~26 | Primary | C(C H₃)₃ |

| ~23 | Secondary | C H₂-CH₂-CH₃ |

| ~22 | Secondary | CH₂-C H₂-CH₃ |

| ~14 | Primary | C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400 | Strong, Broad | O-H | Stretching |

| 2960-2850 | Strong | C-H | Stretching (Alkyl) |

| ~1465 | Medium | C-H | Bending (CH₂) |

| ~1375 | Medium | C-H | Bending (tert-butyl) |

| ~1150 | Medium | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 185 | Medium | [M - CH₃]⁺ |

| 143 | High | [M - C₄H₉]⁺ (Loss of tert-butyl) |

| 57 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The synthesis of this compound can be readily achieved via a Grignard reaction between butylmagnesium bromide and methyl pivalate.

Synthesis of this compound

-

Preparation of Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 molar equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine. In the dropping funnel, place a solution of 1-bromobutane (2.0 molar equivalents) in anhydrous diethyl ether. Add a small portion of the bromide solution to the magnesium and initiate the reaction (slight warming may be necessary). Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

-

Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve methyl pivalate (1.0 molar equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of a thin film of the neat liquid product on a salt plate using an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with electron ionization (EI) to confirm the molecular weight and fragmentation pattern.

Visualized Workflow

Caption: Synthetic and characterization workflow for this compound.

An In-depth Technical Guide on the Physical Properties of 5-Tert-butylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical property data for 5-tert-butylnonan-5-ol. Due to a lack of experimentally determined data for this compound in the public domain, this report includes data for the related isomer, 5-butylnonan-5-ol, to provide estimated values. It is crucial to note that these values are for a structural isomer and may differ from the actual physical properties of this compound. This guide also details generalized experimental protocols for determining the key physical properties of tertiary alcohols.

Core Physical Properties

The following table summarizes the computed and experimental physical properties for this compound and its isomer, 5-butylnonan-5-ol.

| Physical Property | This compound (Computed) | 5-butylnonan-5-ol (Experimental) |

| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol | 200.36 g/mol |

| Melting Point | Data not available | 20 °C |

| Boiling Point | Data not available | 250.4 °C at 760 mmHg |

| Density | Data not available | 0.832 g/cm³ |

| XLogP3-AA | 4.7 | Data not available |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of tertiary alcohols are outlined below. These are generalized protocols and may require optimization for specific compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement:

-

Initial Estimation: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated to about 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min.

-

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Thiele tube or small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or mineral oil

Procedure:

-

A small volume of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing mineral oil.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or volumetric flask

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated pipettes

-

Vortex mixer

Procedure:

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.

-

A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.

-

The mixture is agitated vigorously after each addition using a vortex mixer.

-

The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature is determined.

Visualizations

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a chemical compound.

Caption: Workflow for the determination of physical properties.

5-Tert-butylnonan-5-ol: A Technical Guide to Safety and Handling

Disclaimer: This document provides a summary of available safety and handling information for 5-tert-butylnonan-5-ol. No specific Safety Data Sheet (SDS) for this compound was found in the public domain. Therefore, the information presented herein is based on general principles of chemical safety, data extrapolated from structurally similar compounds, and available chemical database entries. This guide is intended for use by qualified individuals trained in chemical handling and does not replace a formal risk assessment or the information that would be provided in a manufacturer's SDS.

Introduction

This compound is a tertiary alcohol with the molecular formula C13H28O. As a long-chain, branched alcohol, its physical and toxicological properties are expected to align with general trends for this class of compounds. This guide provides an in-depth overview of its known properties, extrapolated safety information, and best practices for its handling and use in a laboratory setting.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H28O |

| CAS Number | 5340-80-7[1] |

| Molecular Weight | 200.36 g/mol |

| Synonyms | No widely recognized synonyms found. |

Hazard Identification and Classification

Due to the absence of a specific GHS classification for this compound, a presumptive classification is made based on data for similar long-chain and branched alcohols.

Presumptive GHS Classification:

-

Flammable Liquids: Not classified (based on expected high flash point).

-

Skin Corrosion/Irritation: Category 3 (Mild irritant).

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

-

Acute Aquatic Toxicity: Category 3.

-

Chronic Aquatic Toxicity: Category 3.

Hazard Statements (Presumptive):

-

H316: Causes mild skin irritation.

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long-lasting effects.

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Physical and Chemical Properties

Limited empirical data for this compound is available. The following table includes data for the structural isomer 5-butyl-5-nonanol where noted.

| Property | Value | Source |

| Appearance | Expected to be a liquid or low-melting solid. | General knowledge |

| Odor | Characteristic alcohol-like odor. | General knowledge |

| Melting Point | 20 °C (for 5-butyl-5-nonanol) | [4] |

| Boiling Point | 250.4 °C at 760 mmHg (for 5-butyl-5-nonanol) | [4] |

| Flash Point | 107.8 °C (for 5-butyl-5-nonanol) | [4] |

| Density | 0.832 g/cm³ (for 5-butyl-5-nonanol) | [4] |

| Solubility in Water | Expected to have low solubility. | General knowledge |

| Vapor Pressure | 0.00345 mmHg at 25°C (for 5-butyl-5-nonanol) | [4] |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety in the laboratory.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

-

Avoid breathing vapors or mists.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[3]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation or other symptoms persist, get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on general trends for long-chain and branched-chain alcohols.

-

Acute Toxicity: The acute toxicity of ethoxylated branched C13 alcohols is generally low to moderate by the oral route and low via dermal and inhalation routes of exposure.[2]

-

Skin Irritation: Expected to be a mild skin irritant. Human patch studies on similar compounds do not support a skin irritant classification.[2]

-

Eye Irritation: Neat ethoxylated branched C13 alcohol is expected to be irritating to the eyes.[2]

-

Sensitization: Not expected to be a skin sensitizer.[2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. Repeated dose toxicity studies on similar compounds in rats do not indicate any target organ effects, and they are not genotoxic or carcinogenic and have a low potential for reproductive and developmental toxicity.[2]

Experimental Protocols

No specific experimental protocols for the synthesis or use of this compound were found in the public domain. A general synthetic approach for tertiary alcohols involves the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of a butylmagnesium halide with 2,2-dimethyl-3-heptanone or the reaction of a tert-butylmagnesium halide with 5-nonanone. Researchers should consult relevant organic chemistry literature for detailed synthetic procedures and adapt them with appropriate safety precautions.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: A generalized workflow for the safe handling of laboratory chemicals.

References

An In-Depth Technical Guide to 5-Tert-butylnonan-5-ol

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 5-tert-butylnonan-5-ol. It covers the formal IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via a Grignard reaction, and logical diagrams illustrating the synthetic pathway. This document is intended for researchers and professionals in the fields of organic chemistry, materials science, and drug development who require detailed information on specialized aliphatic alcohols.

Chemical Identity and Nomenclature

The structure of the compound consists of a nine-carbon aliphatic chain (nonane) as the backbone. A hydroxyl group (-OH) and a tert-butyl group [-C(CH₃)₃] are both substituted at the fifth carbon position.

According to the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the formal name is This compound . An alternative, systematic name is 5-(1,1-dimethylethyl)nonan-5-ol . The name "tert-butyl" is a retained common name that is acceptable for use in IUPAC nomenclature.

Physicochemical Properties

Quantitative data for this compound has been compiled from computational predictions and available chemical databases.[1][2] These properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₈O | PubChem[1] |

| Molecular Weight | 200.36 g/mol | ABI Chem[2] |

| CAS Number | 5340-80-7 | ABI Chem[2] |

| Appearance | Predicted: Colorless liquid or low-melting solid | - |

| Boiling Point | Predicted: ~240-250 °C at 760 mmHg | - |

| Melting Point | Not Available | - |

| Density | Predicted: ~0.84-0.86 g/cm³ | - |

| XLogP3 | 5.1 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed) |

| Rotatable Bond Count | 6 | PubChem (Computed) |

Synthesis Protocol: Grignard Reaction

The synthesis of this compound, a tertiary alcohol, is effectively achieved through the nucleophilic addition of a Grignard reagent to a ketone. The following protocol describes the reaction between tert-butylmagnesium chloride and nonan-5-one.

Reaction Scheme: Nonan-5-one + tert-Butylmagnesium chloride → this compound

Materials and Equipment

-

Reagents: Nonan-5-one (1 equivalent), Magnesium turnings (1.2 equivalents), tert-Butyl chloride (1.1 equivalents), Anhydrous diethyl ether, 1M Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Experimental Procedure

Step 1: Preparation of Grignard Reagent

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place magnesium turnings (1.2 eq) in the three-neck flask.

-

Dissolve tert-butyl chloride (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the tert-butyl chloride solution to the magnesium turnings to initiate the reaction. Initiation may require gentle warming or the addition of an iodine crystal.

-

Once the reaction begins (indicated by bubbling and turbidity), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

Step 2: Reaction with Ketone

-

Dissolve nonan-5-one (1 eq) in anhydrous diethyl ether in a separate dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the nonan-5-one solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1M hydrochloric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Synthesis Reaction Pathway

The diagram below illustrates the key steps in the Grignard synthesis of this compound from nonan-5-one.

Experimental Workflow

This diagram outlines the logical sequence of the experimental protocol, from reagent preparation to final product purification.

Biological Activity and Applications

Currently, there is no significant published research detailing the biological activities, signaling pathways, or specific drug development applications for this compound. Its highly branched, sterically hindered structure may make it a candidate for use as a specialized solvent, a building block in polymer chemistry, or as a non-reactive bulky group in the synthesis of other molecules. Further research is required to determine its potential utility in scientific and industrial applications.

References

molecular weight of 5-Tert-butylnonan-5-ol

An In-depth Technical Guide to 5-Tert-butylnonan-5-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, a tertiary alcohol of interest in synthetic chemistry and potential drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties

This compound is a tertiary alcohol with a significant hydrophobic character due to its long alkyl chains and bulky tert-butyl group. Its chemical structure and properties are summarized below.

Quantitative Data

The fundamental molecular properties of this compound are presented in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | This compound |

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols.[1][2] This involves the reaction of a Grignard reagent with a suitable ketone.

Synthetic Pathway

The retrosynthetic analysis for this compound points to two primary Grignard routes:

-

Route A: Reaction of tert-butylmagnesium halide with nonan-5-one.

-

Route B: Reaction of a butylmagnesium halide with 2,2-dimethyl-3-hexanone.

Both routes are viable; however, the availability of the starting ketone may influence the choice of synthesis. The following experimental protocol details the synthesis via Route A.

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound from tert-butyl chloride and nonan-5-one.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Tert-butyl chloride

-

Nonan-5-one

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming.

-

Once the reaction starts, the remaining tert-butyl chloride solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the tert-butylmagnesium chloride reagent.

-

-

Reaction with Ketone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of nonan-5-one in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Workflow

A general workflow for the characterization of the final product is as follows:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the crude product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight of the product and identify any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the different types of protons (tert-butyl, alkyl chains, hydroxyl).

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Hypothetical Signaling Pathway Inhibition

For the purpose of illustrating a potential application in drug development, the following diagram depicts a hypothetical scenario where this compound acts as an inhibitor of a generic signaling pathway.

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

A Technical Guide to the Solubility of 5-Tert-butylnonan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility of Alcohols

The solubility of a compound is a critical physicochemical parameter, profoundly influencing its behavior in various chemical and biological systems. For alcohols, solubility is primarily governed by the interplay between the polar hydroxyl (-OH) group and the nonpolar hydrocarbon backbone.[1][2] The hydroxyl group is capable of forming hydrogen bonds, which are strong dipole-dipole interactions, with other polar molecules like water.[2][3] This interaction promotes solubility in polar solvents. Conversely, the nonpolar hydrocarbon portion of the molecule interacts favorably with nonpolar solvents through weaker van der Waals forces.

The balance between these opposing characteristics dictates the overall solubility of an alcohol in a given solvent.[1] Shorter-chain alcohols, such as methanol and ethanol, are miscible with water in all proportions because the influence of the polar hydroxyl group dominates.[1][3] As the length of the nonpolar hydrocarbon chain increases, the molecule becomes more nonpolar in character, leading to a decrease in solubility in polar solvents like water.[1][3][4] For instance, the solubility of butanol in water is significantly lower than that of propanol, and alcohols with seven or more carbons are generally considered immiscible with water.[1]

Predicted Solubility Profile of 5-Tert-butylnonan-5-ol

Molecular Structure: this compound is a tertiary alcohol with the chemical formula C₁₃H₂₈O. Its structure consists of a central carbon atom bonded to a hydroxyl group, a tert-butyl group, and two butyl groups. This imparts a significant nonpolar character to the molecule due to the large hydrocarbon content.

Expected Solubility:

Based on the general principles of alcohol solubility, the following profile for this compound in various solvent classes can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to the substantial nonpolar hydrocarbon structure (a total of 13 carbon atoms), this compound is expected to have very low solubility in water. The hydrophobic effect of the large alkyl groups will outweigh the hydrophilic contribution of the single hydroxyl group.[1][3] Its solubility is likely to be slightly higher in shorter-chain alcohols like methanol and ethanol compared to water, as the alkyl chains of these solvents can interact more favorably with the nonpolar part of the solute molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): In polar aprotic solvents, which possess a dipole moment but lack O-H or N-H bonds for hydrogen bonding, the solubility of this compound is anticipated to be moderate. The polar hydroxyl group can participate in dipole-dipole interactions with the solvent, while the nonpolar regions will have some affinity for the less polar aspects of these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is predicted to be highly soluble in nonpolar solvents. The dominant nonpolar character of its large hydrocarbon framework will lead to favorable van der Waals interactions with nonpolar solvent molecules, following the principle of "like dissolves like."

Data Presentation:

As no specific experimental data for the solubility of this compound was found in the public domain, the following table provides a qualitative prediction of its solubility. Researchers are encouraged to determine empirical values for their specific applications.

| Solvent Class | Example Solvents | Predicted Solubility of this compound |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Low |

| Polar Aprotic | Acetone, DMSO | Moderate |

| Nonpolar | Hexane, Toluene | High to Very High |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following is a detailed methodology for the isothermal equilibrium method, a common technique for determining the solubility of a solid compound in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC) to generate a calibration curve.

-

Analyze the prepared sample solution using the same method.

-

Determine the concentration of this compound in the sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the mass of this compound in the original filtered sample based on the determined concentration and the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Logical Relationship

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates this logical relationship.

Caption: Logical relationship between molecular structure, solvent type, and solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the surveyed literature, a strong predictive understanding of its solubility can be derived from its molecular structure. The large nonpolar hydrocarbon framework suggests a preference for solubility in nonpolar solvents, with limited solubility in polar, particularly aqueous, media. The provided general experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. The generation of such empirical data will be invaluable for the application of this compound in diverse scientific and industrial settings, including its potential use in drug development and organic synthesis.

References

commercial availability of 5-Tert-butylnonan-5-ol

An In-depth Examination of the Synthesis, Properties, and Commercial Availability of a Key Tertiary Alcohol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's initial query for "5-Tert-butylnonan-5-ol" did not yield commercially available results and is likely a chemical misnomer. This guide focuses on the structurally similar and commercially available compound, 5-butylnonan-5-ol .

Executive Summary

This technical guide provides a comprehensive overview of 5-butylnonan-5-ol, a tertiary alcohol with applications in various chemical syntheses. The document details its commercial availability, physico-chemical properties, and established synthetic protocols. Particular emphasis is placed on the Grignard reaction, a cornerstone of its synthesis, with detailed experimental procedures and workflow visualizations. All quantitative data is presented in tabular format for clarity and ease of comparison.

Commercial Availability

5-Butylnonan-5-ol is available from a number of chemical suppliers. It is typically sold under its CAS Number, 597-93-3, and may be listed under synonyms such as Tributylcarbinol or Tributylmethanol. The commercial availability indicates that it is a specialty chemical used in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties of 5-butylnonan-5-ol is provided in the table below. This data has been aggregated from various chemical databases and supplier specifications.

| Property | Value |

| CAS Number | 597-93-3 |

| Molecular Formula | C₁₃H₂₈O |

| Molecular Weight | 200.36 g/mol [1][2][3] |

| Melting Point | 20 °C[1][2][4] |

| Boiling Point | 250.4 °C at 760 mmHg[4] / 268.11 °C (estimated)[2] |

| Density | 0.832 - 0.8408 g/cm³[1][2][4] |

| Refractive Index | 1.4445 - 1.446[1][2][4] |

| pKa | 15.38 ± 0.29 (Predicted)[2] |

| Flash Point | 107.8 °C[4] |

| LogP | 4.28810[4] |

| Vapor Pressure | 0.00345 mmHg at 25 °C[4] |

Synthesis of 5-Butylnonan-5-ol

The most common and efficient method for the synthesis of 5-butylnonan-5-ol is the Grignard reaction. This involves the reaction of an appropriate Grignard reagent with an ester or a ketone.

Synthetic Pathways

Two primary Grignard-based synthetic routes to 5-butylnonan-5-ol are outlined below.

Route 1: Grignard Reagent and an Ester

This is a classic approach where two equivalents of a Grignard reagent react with an ester. For the synthesis of 5-butylnonan-5-ol, this would involve the reaction of butylmagnesium bromide with an ester of pentanoic acid (valeric acid), such as ethyl pentanoate. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield the tertiary alcohol after an acidic workup.

Route 2: Grignard Reagent and a Ketone

A more direct approach involves the reaction of a Grignard reagent with a ketone. In this case, butylmagnesium bromide would be reacted with 5-nonanone. This method requires only one equivalent of the Grignard reagent.

Experimental Protocol: Representative Synthesis of a Tertiary Alcohol via Grignard Reaction

The following is a detailed protocol for the synthesis of a tertiary alcohol, 5-methyl-5-nonanol, which is structurally similar to 5-butylnonan-5-ol and illustrates the key steps of the Grignard reaction with an ester. This protocol is adapted from established laboratory procedures.

Objective: To synthesize 5-methyl-5-nonanol from 1-bromobutane and ethyl acetate.

Materials:

-

Magnesium turnings

-

1-Bromobutane

-

Ethyl acetate

-

Anhydrous diethyl ether

-

Concentrated Sulfuric Acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous calcium chloride

Apparatus:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer with a seal

-

Reflux condenser with a drying tube

-

125 mL dropping funnel

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be scrupulously dried in an oven and assembled while hot to prevent moisture contamination.

-

Place magnesium turnings in the three-necked flask.

-

In the dropping funnel, place a solution of 1-bromobutane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromobutane solution to the magnesium. The reaction is initiated, which is evident by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

-

Reaction with the Ester:

-

Cool the Grignard reagent solution in an ice-water bath.

-

Slowly add a solution of ethyl acetate in anhydrous diethyl ether from the dropping funnel. The addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly onto crushed ice.

-

Acidify the mixture with a dilute solution of sulfuric acid to dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with water, followed by a wash with brine.

-

Dry the ether layer over anhydrous calcium chloride.

-

Filter off the drying agent and remove the ether by distillation.

-

The crude product can be purified by vacuum distillation.

-

Applications

Tertiary alcohols like 5-butylnonan-5-ol are valuable intermediates in organic synthesis. They can be used in the production of:

-

Fragrances and Flavors: Some tertiary alcohols and their esters have characteristic scents and are used in the fragrance industry.

-

Specialty Chemicals: They can serve as building blocks for more complex molecules in various fields, including materials science and pharmaceuticals.

-

Solvents and Additives: Their physical properties may make them suitable as specialty solvents or additives in certain formulations.

Conclusion

5-Butylnonan-5-ol is a commercially available tertiary alcohol with well-defined physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry techniques, primarily the Grignard reaction. This guide provides the essential information for researchers and scientists to source, handle, and synthesize this compound for their research and development needs.

References

Methodological & Application

Application Notes and Protocols: 5-Tert-butylnonan-5-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the sterically hindered tertiary alcohol, 5-tert-butylnonan-5-ol. Due to the significant steric hindrance imparted by the tert-butyl group, this compound exhibits unique reactivity and offers potential advantages in specific synthetic contexts, particularly in the development of metabolically stable drug candidates.

Introduction

This compound is a tertiary alcohol characterized by a high degree of steric congestion around the hydroxyl group. This structural feature is a direct result of the bulky tert-butyl group and two n-butyl chains attached to the carbinol carbon. While direct literature on this specific molecule is limited, its chemical behavior can be extrapolated from the well-established chemistry of other sterically hindered tertiary alcohols. The primary utility of such compounds in organic synthesis lies in their increased stability and resistance to certain metabolic pathways, making them of interest in medicinal chemistry and drug design.[1][2][3] The tert-butyl group can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile.[2]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Grignard reaction. This involves the addition of a tert-butylmagnesium halide to di-n-butyl ketone (nonan-5-one).[4][5][6] The high reactivity of the Grignard reagent allows for the formation of the sterically congested carbon-carbon bond.

Experimental Protocol: Grignard Synthesis

Reaction Scheme:

Materials:

-

Di-n-butyl ketone (nonan-5-one)

-

tert-Butylmagnesium chloride (1.0 M solution in diethyl ether)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

Procedure:

-

A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel is charged with di-n-butyl ketone (14.2 g, 0.1 mol) dissolved in 50 mL of anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath to 0 °C.

-

tert-Butylmagnesium chloride solution (110 mL of 1.0 M solution in Et2O, 0.11 mol, 1.1 equivalents) is added dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic extracts are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Illustrative Data:

| Parameter | Value |

| Reactant Scale | 0.1 mol |

| Equivalents of Grignard Reagent | 1.1 |

| Reaction Time | 2.5 hours |

| Typical Yield (Crude) | 85-95% |

| Typical Yield (Purified) | 75-85% |